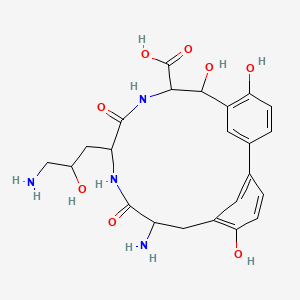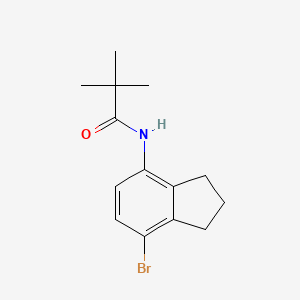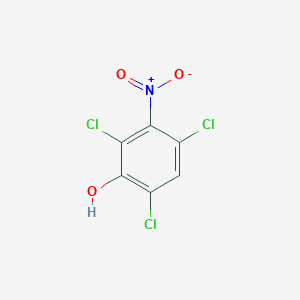
4-(6-Chloro-4-nitropyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-4-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10ClN3O3. It is a derivative of pyridine and morpholine, featuring a chloro and nitro substituent on the pyridine ring.
Méthodes De Préparation
The synthesis of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-nitropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-(6-Chloro-4-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Common reagents used in these reactions include palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(6-Chloro-4-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(6-Chloro-4-nitropyridin-2-yl)morpholine include:
- 4-(6-Chloro-4-nitropyridin-2-yl)piperidine
- 4-(6-Chloro-4-nitropyridin-2-yl)pyrrolidine
These compounds share the pyridine core with chloro and nitro substituents but differ in the nature of the heterocyclic ring attached. The unique combination of the morpholine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10ClN3O3 |
|---|---|
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
4-(6-chloro-4-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-9(11-8)12-1-3-16-4-2-12/h5-6H,1-4H2 |
Clé InChI |
LNUVYYZOLAPPGB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


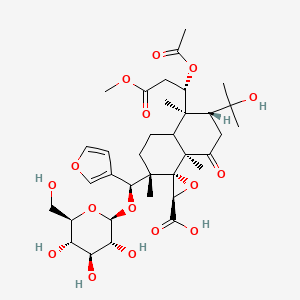
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
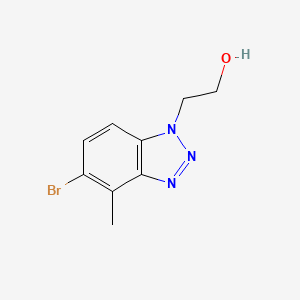
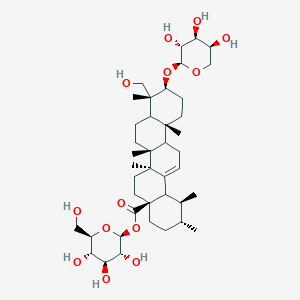
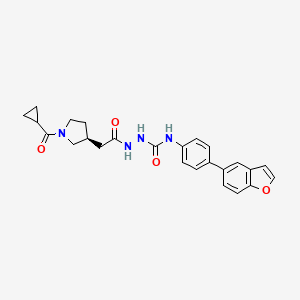
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)

